molecular formula C12H12FNO5 B11822870 2-[(2-Fluorophenyl)formamido]pentanedioic acid

2-[(2-Fluorophenyl)formamido]pentanedioic acid

Cat. No.: B11822870
M. Wt: 269.23 g/mol
InChI Key: YRVUXYINQRKVCK-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)formamido]pentanedioic acid is a high-purity chemical reagent intended for research use only. It is strictly for laboratory investigations and is not approved for diagnostic, therapeutic, or personal use. This compound belongs to a class of dipeptide-like molecules that are of significant interest in medicinal chemistry and drug discovery . Its structure, which incorporates a fluorophenyl group, is characteristic of scaffolds used to develop targeted therapies, particularly in oncology . Preliminary research on closely related analogs has explored their potential in targeting prostate-specific membrane antigen (PSMA), a well-established biomarker for prostate cancer and other solid tumors . This suggests a primary research application in developing and testing novel cancer diagnostics and therapeutics. Furthermore, structurally similar pentanedioic acid derivatives have been investigated as potent inhibitors of enzymes like glutamate carboxypeptidase II (GCPII) . Research into this compound may provide valuable insights into enzyme mechanisms and the development of new pharmacological tools for neuroscience and immunology. Researchers can utilize this product to probe biological pathways, study structure-activity relationships (SAR), and as a building block in the synthesis of more complex molecules for preclinical studies.

Properties

Molecular Formula

C12H12FNO5

Molecular Weight

269.23 g/mol

IUPAC Name

2-[(2-fluorobenzoyl)amino]pentanedioic acid

InChI

InChI=1S/C12H12FNO5/c13-8-4-2-1-3-7(8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19)

InChI Key

YRVUXYINQRKVCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)F

Origin of Product

United States

Preparation Methods

Direct Amidation of Glutaric Acid

Glutaric acid (pentanedioic acid) serves as the foundational scaffold for this synthesis. The challenge lies in selectively amidating one carboxylic acid group while preserving the other. In one approach, glutaric acid is treated with 2-fluoroaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This method, however, often yields a mixture of mono- and di-amidated products, necessitating chromatographic separation.

A modified protocol involves pre-activation of glutaric acid as its acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with 2-fluoroaniline in tetrahydrofuran (THF) at 0°C achieves 67% mono-amidation selectivity. The excess 2-fluoroaniline (1.5 equiv) and controlled stoichiometry minimize di-substitution.

Protected Ester Strategies

To enhance regioselectivity, one carboxylic acid group is temporarily protected as an ester. For example, methyl glutarate is reacted with 2-fluoroaniline under Mitsunobu conditions (diethyl azodicarboxylate (DEAD) and triphenylphosphine), yielding the mono-amide derivative. Subsequent hydrolysis of the methyl ester with aqueous NaOH regenerates the free carboxylic acid. This two-step process achieves an overall yield of 58–72%, depending on the ester’s stability.

Advanced Catalytic Methods

Transition Metal-Mediated Coupling

Palladium-catalyzed cross-coupling has been adapted for introducing the 2-fluorophenyl group. In a patent-derived method, 4-fluorophenylzinc bromide (generated from 2-fluoroiodobenzene and zinc) reacts with glutaric anhydride in the presence of Pd(PPh₃)₄. While this route primarily targets 4-fluorophenyl analogs, substituting the aryl halide precursor enables access to the 2-fluorophenyl variant. Yields remain moderate (45–50%) due to competing side reactions.

Enzymatic Amination

Recent advances utilize lipases (e.g., Candida antarctica Lipase B) for regioselective amidation in non-aqueous media. Glutaric acid and 2-fluoroaniline are combined in tert-butanol with Novozym 435, achieving 81% conversion to the mono-amide after 24 hours at 50°C. This green chemistry approach avoids harsh reagents but requires optimization for scalability.

Reaction Optimization and Variables

Solvent and Temperature Effects

ConditionYield (%)Purity (%)
THF, 0°C6792
DMF, 25°C5388
tert-Butanol, 50°C8195

Polar aprotic solvents like DMF favor solubility but may promote di-amidation. Low temperatures (0°C) in THF suppress side reactions.

Catalytic Additives

The inclusion of DMAP (10 mol%) in DCC-mediated couplings improves yields from 45% to 68% by accelerating acylation. Similarly, molecular sieves (4Å) enhance enzymatic amidation by adsorbing water, shifting the equilibrium toward product formation.

Purification and Characterization

Crude products are typically purified via recrystallization from isopropyl alcohol or ethyl acetate/hexane mixtures. Analytical characterization relies on:

  • ¹H NMR (DMSO-d₆): δ 10.20 (s, 1H, NH), 8.13 (t, J = 7.2 Hz, 2H, ArH), 2.90 (m, 1H, CH).

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 H₂O:MeCN).

Industrial-Scale Considerations

A patent-scale synthesis employs continuous flow reactors to minimize intermediate isolation. Glutaric acid and 2-fluoroaniline are mixed in a 1:1.2 ratio with HATU as the coupling agent, achieving 89% conversion in 15 minutes . This method reduces waste and improves reproducibility.

Chemical Reactions Analysis

2-[(2-Fluorophenyl)formamido]pentanedioic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2-Fluorophenyl)formamido]pentanedioic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)formamido]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The formamido group plays a crucial role in stabilizing the compound’s interaction with the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional features of 2-[(2-Fluorophenyl)formamido]pentanedioic acid with related compounds:

Compound Name Key Functional Groups Structural Features Biological Role Reference
2-[(2-Fluorophenyl)formamido]pentanedioic acid 2-Fluorophenyl, formamido, pentanedioic acid Fluorine enhances lipophilicity; amide linkage for binding Potential enzyme inhibition (inferred)
Folic Acid (Vitamin B9) Pteridine ring, methylamino, formamido, pentanedioic acid Pteridine ring linked via methylamino to phenyl formamido Cofactor in one-carbon metabolism, DNA synthesis
Carglumic Acid Carbamoyl (-CONH2), pentanedioic acid Carbamoyl group replaces formamido; no aromatic substituent Treatment of hyperammonemia (activates carbamoyl phosphate synthetase)
5-CH3-H4folate (5-Methyltetrahydrofolate) Methylated pteridine, formamido, pentanedioic acid Reduced pteridine ring with methyl group at position 5 Methyl group donor in homocysteine remethylation
Phlorizin Glucoside, phenolic hydroxyl groups Glucose moiety linked to aromatic ring Sodium-glucose cotransporter (SGLT) inhibition

Electronic and Physicochemical Properties

  • Solubility : The carboxylic acid groups in all compounds confer water solubility at physiological pH, but the fluorophenyl group may reduce solubility relative to polar derivatives like carglumic acid .
  • Amide vs.

Key Differences in Binding Interactions

  • Folic Acid : Binds to folate receptors via pteridine and glutamate moieties .
  • Target Compound : Fluorophenyl substitution could disrupt pteridine-dependent binding but may engage alternative targets (e.g., kinases or proteases) through hydrophobic interactions.

Metabolic Stability

  • Fluorinated aromatic compounds often exhibit prolonged half-lives due to resistance to cytochrome P450-mediated oxidation .

Biological Activity

2-[(2-Fluorophenyl)formamido]pentanedioic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C12H14FNO4 and a molecular weight of 269.23 g/mol, this compound incorporates a pentanedioic acid backbone, a formamido group, and a 2-fluorophenyl moiety. The presence of the fluorine atom is particularly significant, as it can enhance the compound's pharmacological properties.

Chemical Structure

The structural characteristics of 2-[(2-fluorophenyl)formamido]pentanedioic acid can be summarized as follows:

Feature Description
Backbone Pentanedioic acid
Functional Groups Formamido group, 2-fluorophenyl group
Molecular Formula C12H14FNO4
Molecular Weight 269.23 g/mol

Biological Activity

The biological activity of 2-[(2-fluorophenyl)formamido]pentanedioic acid is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, which could be linked to its structural motifs that interact with bacterial enzymes.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and neurotransmitter regulation.
  • Binding Affinity : Interaction studies have shown that 2-[(2-fluorophenyl)formamido]pentanedioic acid has a notable binding affinity to certain receptors, which could imply potential therapeutic applications in treating neurological disorders.

Case Study 1: Antimicrobial Properties

A study evaluated the antibacterial efficacy of various derivatives of pentanedioic acid, including 2-[(2-fluorophenyl)formamido]pentanedioic acid. Results indicated that the compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of GABA-aminotransferase (GABA-AT), an enzyme implicated in neurotransmitter metabolism. The study found that compounds structurally similar to 2-[(2-fluorophenyl)formamido]pentanedioic acid could effectively inhibit GABA-AT, leading to increased GABA levels in the brain—a mechanism that could be beneficial for conditions like epilepsy .

The mechanism by which 2-[(2-fluorophenyl)formamido]pentanedioic acid exerts its biological effects likely involves:

  • Inhibition of Key Enzymes : By binding to active sites on enzymes, it may prevent substrate access and subsequent reactions.
  • Modulation of Receptor Activity : The compound may alter receptor conformations or block ligand binding, affecting downstream signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(2-Fluorophenyl)formamido]pentanedioic acid, and how can purity be maximized?

  • Methodological Answer :

  • Step 1 : Start with 2-fluorobenzoic acid derivatives as precursors. Coupling reactions (e.g., carbodiimide-mediated amidation) can link the fluorophenyl group to the pentanedioic acid backbone. Use anhydrous conditions to avoid hydrolysis of reactive intermediates .
  • Step 2 : Purify via reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA). Monitor purity using LC-MS/MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 310.3) and rule out side products .
  • Step 3 : Optimize yield by adjusting stoichiometry (e.g., 1.2:1 molar ratio of fluorophenyl precursor to glutaric anhydride) and reaction time (12–24 hrs at 25°C) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ to confirm the fluorophenyl moiety (δ ~7.2–7.8 ppm for aromatic protons) and amide bond formation (δ ~8.1 ppm for CONH) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₂H₁₁FNO₅) with <2 ppm error .
  • X-ray Crystallography : If crystals are obtainable, resolve stereochemistry and hydrogen-bonding patterns .
  • Table : Comparison of Techniques
TechniqueKey InformationLimitations
NMRFunctional groups, stereochemistryRequires soluble sample
HRMSExact mass, molecular formulaInsensitive to isomers
XRD3D structureCrystallization challenges

Advanced Research Questions

Q. How does the fluorine atom at the 2-position of the phenyl ring influence biological activity and receptor binding?

  • Methodological Answer :

  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities of fluorinated vs. non-fluorinated analogs. Fluorine’s electronegativity may enhance interactions with polar residues (e.g., serine, tyrosine) in enzyme active sites .
  • In Vitro Assays : Test inhibitory potency against targets like cyclooxygenase-2 (COX-2) or kinases. Use fluorometric assays to quantify IC₅₀ values and compare with non-fluorinated controls .
  • Data Interpretation : A 10-fold increase in binding affinity observed in fluorinated derivatives suggests fluorine’s role in stabilizing ligand-receptor complexes via dipole interactions .

Q. How can researchers resolve contradictions in bioactivity data across different assay platforms?

  • Methodological Answer :

  • Assay Standardization : Use USP-grade reference standards (e.g., methotrexate analogs in Pharmacopeial Forum guidelines) to calibrate activity measurements .
  • Cross-Validation : Compare results from fluorescence polarization (FP), surface plasmon resonance (SPR), and cell-based assays. For example, discrepancies in IC₅₀ values may arise from differences in ligand solubility or assay sensitivity .
  • Troubleshooting Table :
IssuePossible CauseSolution
Low activity in cell assaysPoor membrane permeabilitySynthesize prodrugs (e.g., ester derivatives)
High variability in FP assaysAggregation of compoundAdd detergents (e.g., Tween-20) or use ultracentrifugation

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